molecular formula C27H24N2O4S B11342936 N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide

Cat. No.: B11342936
M. Wt: 472.6 g/mol
InChI Key: WAMYFAFPDRFCHI-UHFFFAOYSA-N
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Description

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a benzyl group, a phenylsulfamoyl group, and a methoxybenzamide moiety. It is often utilized in various fields such as chemistry, biology, medicine, and industry due to its versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-methoxybenzoic acid with thionyl chloride to form 4-methoxybenzoyl chloride. This intermediate is then reacted with 4-aminobenzylphenylsulfone in the presence of a base such as triethylamine to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. For instance, as an inhibitor of cytosolic phospholipase A2α, it binds to the enzyme’s active site, preventing the release of arachidonic acid from phospholipids. This inhibition reduces the production of pro-inflammatory eicosanoids, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-{4-[benzyl(phenyl)sulfamoyl]phenyl}-4-methoxybenzamide stands out due to its specific structural features, such as the methoxy group on the benzamide moiety, which can influence its reactivity and binding affinity to molecular targets. This uniqueness makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C27H24N2O4S

Molecular Weight

472.6 g/mol

IUPAC Name

N-[4-[benzyl(phenyl)sulfamoyl]phenyl]-4-methoxybenzamide

InChI

InChI=1S/C27H24N2O4S/c1-33-25-16-12-22(13-17-25)27(30)28-23-14-18-26(19-15-23)34(31,32)29(24-10-6-3-7-11-24)20-21-8-4-2-5-9-21/h2-19H,20H2,1H3,(H,28,30)

InChI Key

WAMYFAFPDRFCHI-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N(CC3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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